2-Methyl-5-nitroaniline hydrate

Descripción general

Descripción

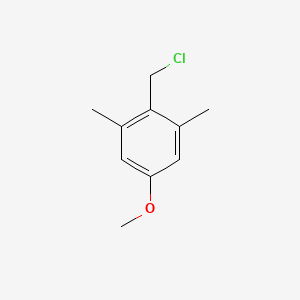

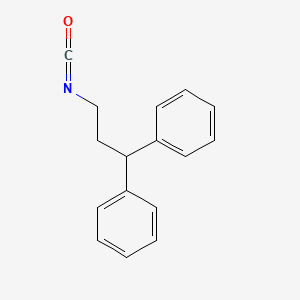

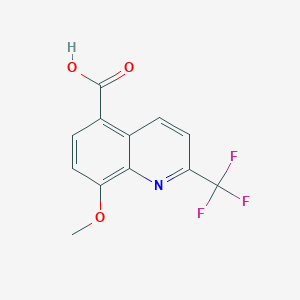

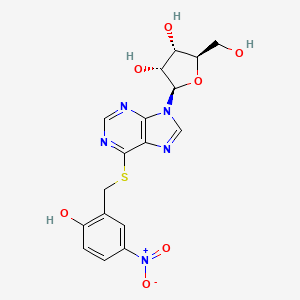

2-Methyl-5-nitroaniline hydrate is a chemical compound with the linear formula CH3C6H3(NO2)NH2 · xH2O . It is also known as Fast Scarlet G base . It is one of the laser-induced decomposition products of Pigment Red 22 and Pigment Red 9, which are widely used azo compounds .

Synthesis Analysis

2-Methyl-5-nitroaniline hydrate can be synthesized by the nitration of 2-methylaniline with a mixture of nitric acid and sulfuric acid. This reaction can be carried out under different conditions, including temperature, time, and acid concentration, to obtain a higher yield.Molecular Structure Analysis

The molecular weight of 2-Methyl-5-nitroaniline hydrate is 152.15 (anhydrous basis) . The SMILES string representation is O.Cc1ccc (cc1N) [N+] ( [O-])=O . The electron charge distribution of 2-methyl-5-nitroaniline has been investigated from high-resolution single crystal X-ray data and ab initio calculations .Chemical Reactions Analysis

2-Methyl-5-nitroaniline may be used as an analytical reference standard for the surfactant-mediated transformations (−254nm) of 2,4-dinitrotoluene .Physical And Chemical Properties Analysis

2-Methyl-5-nitroaniline hydrate is a white crystalline powder with a melting point of around 96 °C (dec.) (lit.) . It is soluble in water, ethanol, and chloroform but is insoluble in benzene and ether.Aplicaciones Científicas De Investigación

Organic Synthesis

The presence of the nitro group (-NO2) and amine group (-NH2) in 2-Methyl-5-nitroaniline suggests its potential as a starting material for various organic syntheses. It can be used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals .

Dye Manufacturing

2-Methyl-5-nitroaniline hydrate is used as an intermediate in the synthesis of Pigment Red 17 (C.I. 12 390) and Pigment Red 22 (C.I. 12 315) . These pigments are widely used in the dye industry.

Pharmaceutical Industry

In the pharmaceutical industry, 2-Methyl-5-nitroaniline hydrate can be used as a precursor for the synthesis of various drugs . The nitro group can be reduced to an amino group using various reducing agents, which can then be used to synthesize a variety of pharmaceutical compounds.

Analytical Standard

2-Methyl-5-nitroaniline may be employed as an analytical standard for the surfactant-mediated transformations of 2,4-dinitrotoluene . This makes it valuable in analytical chemistry for the calibration of instruments and the validation of methods.

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Methyl-5-nitroaniline hydrate, also known as Fast Scarlet G base , is a compound that has been used in the chemical industry It’s important to note that the identification of a compound’s primary targets is a complex process that often requires extensive biochemical and molecular biology experiments.

Mode of Action

It is known that nitroanilines, in general, can undergo various chemical transformations, including reductive transformations . These transformations can lead to a variety of products, including amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . The exact interactions of 2-Methyl-5-nitroaniline hydrate with its potential targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is known that nitroanilines can participate in various chemical reactions, potentially affecting multiple biochemical pathways

Result of Action

It is known that nitroanilines can undergo various chemical transformations, potentially leading to a variety of products These products could potentially have various effects at the molecular and cellular levels

Action Environment

The action of 2-Methyl-5-nitroaniline hydrate can potentially be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can affect the chemical reactions that this compound undergoes . .

Propiedades

IUPAC Name |

2-methyl-5-nitroaniline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.H2O/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFWBNDIWBWVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583640 | |

| Record name | 2-Methyl-5-nitroaniline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-nitroaniline hydrate | |

CAS RN |

304851-86-3 | |

| Record name | 2-Methyl-5-nitroaniline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)